molecular formula C6H10N2O2 B15280507 3-(Azetidin-3-yl)oxazolidin-2-one

3-(Azetidin-3-yl)oxazolidin-2-one

Cat. No.: B15280507
M. Wt: 142.16 g/mol
InChI Key: HFGJAWYCAHMLLZ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)oxazolidin-2-one is a heterocyclic compound that features both an azetidine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-(azetidin-3-yl)oxazolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions can be performed on the oxazolidinone ring, potentially leading to the formation of various reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, particularly nucleophilic substitutions, which can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)oxazolidin-2-one is not fully understood. similar compounds, such as linezolid, exert their effects by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets and pathways involved in the action of this compound are likely similar, involving interactions with bacterial ribosomal subunits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)oxazolidin-2-one is unique due to its dual ring structure, which combines the properties of both azetidine and oxazolidinone rings. This structural feature may confer unique biological activities and chemical reactivity compared to other oxazolidinones.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-(azetidin-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H10N2O2/c9-6-8(1-2-10-6)5-3-7-4-5/h5,7H,1-4H2

InChI Key

HFGJAWYCAHMLLZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2CNC2

Origin of Product

United States

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